Revaprazan

Gastritis Acid Suppression Therapeutic Efficacy

Select Revaprazan for your research as the definitive benchmark P-CAB. Its reversible, K+-competitive mechanism provides rapid acid suppression without acid-activation, unlike traditional PPIs. This unique action enables precise dissection of acid suppression vs. anti-inflammatory signaling (Akt/COX-2) in H. pylori models. As the first clinically approved P-CAB, it is the essential reference standard for in vitro/in vivo development of next-generation candidates. Avoid substitution—its pharmacodynamic profile is irreplaceable for establishing target product profiles. Order high-purity Revaprazan (≥98%) to ensure experimental reproducibility in your GI programs.

Molecular Formula C22H23FN4
Molecular Weight 362.4 g/mol
CAS No. 199463-33-7
Cat. No. B1680565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRevaprazan
CAS199463-33-7
Synonyms5,6-dimethyl-2-(4-fluorophenylamino)-4-(1-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidine
Revaprazan
Revaprazan hydrochloride
YH 1885
YH-1885
Molecular FormulaC22H23FN4
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESCC1C2=CC=CC=C2CCN1C3=NC(=NC(=C3C)C)NC4=CC=C(C=C4)F
InChIInChI=1S/C22H23FN4/c1-14-15(2)24-22(25-19-10-8-18(23)9-11-19)26-21(14)27-13-12-17-6-4-5-7-20(17)16(27)3/h4-11,16H,12-13H2,1-3H3,(H,24,25,26)
InChIKeyLECZXZOBEZITCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Revaprazan (CAS 199463-33-7): A Potassium-Competitive Acid Blocker for Targeted Gastric Research


Revaprazan (also known as SB-641257 or YH-1885) is a member of the potassium-competitive acid blocker (P-CAB) class, which reversibly inhibits the gastric H+/K+-ATPase (proton pump) in a K+-competitive manner . Unlike traditional proton pump inhibitors (PPIs), this mechanism allows for rapid, consistent, and long-lasting suppression of gastric acid secretion without requiring acid-activation [1]. As the first P-CAB approved for clinical use (in South Korea, 2005) [2], revaprazan serves as a critical benchmark and reference compound for the study of acid-related diseases and the development of novel P-CABs.

Why Revaprazan is Not Interchangeable with Traditional PPIs in Specialized Research


While both revaprazan and traditional PPIs target the gastric H+/K+-ATPase, their distinct mechanisms of action (reversible K+-competitive binding vs. irreversible covalent binding) result in significantly different pharmacodynamic and pharmacokinetic profiles that preclude simple substitution . These differences lead to critical functional variations, particularly regarding the onset of acid suppression, efficacy against nocturnal acid breakthrough, and a unique anti-inflammatory signaling pathway not shared with all PPIs [1]. The evidence below demonstrates that these are not merely nuances but quantifiable performance differences that dictate the appropriate selection for specific scientific and industrial applications.

Quantitative Differentiation: Revaprazan Performance Data Against Comparators


Head-to-Head Efficacy Against H2-Receptor Antagonists

In a phase III, double-blind, multicenter trial, revaprazan demonstrated superior endoscopic improvement in gastritis compared to the H2-receptor antagonist ranitidine, highlighting its more potent acid-suppressive effect in this indication [1].

Gastritis Acid Suppression Therapeutic Efficacy

Cross-Study Efficacy Equivalence to a First-Line PPI

Multiple phase III trials establish that revaprazan provides equivalent ulcer healing rates to the standard PPI omeprazole, confirming its therapeutic potential as a P-CAB class member [1]. This equivalence is consistently observed across gastric and duodenal ulcer trials [2].

Gastric Ulcer Proton Pump Inhibitor Healing Rate

Differentiation from a Second-Generation P-CAB: Tegoprazan

A direct head-to-head pharmacodynamic comparison reveals that the newer P-CAB tegoprazan provides significantly more potent and sustained acid suppression than revaprazan. This quantitative difference underscores that not all P-CABs are equivalent and highlights revaprazan's role as an early, less potent class member [1].

Pharmacodynamics P-CAB Acid Control

Unique Anti-Inflammatory Signaling Not Found in All PPIs

Beyond acid suppression, revaprazan possesses a distinct anti-inflammatory mechanism against H. pylori infection by inactivating the Akt signaling pathway to suppress COX-2 expression. This molecular activity is not a universal feature of all proton pump inhibitors [1].

H. pylori Anti-Inflammatory Akt Signaling

Targeted Applications of Revaprazan in Scientific and Pre-Clinical Workflows


Benchmarking in P-CAB Discovery and Development Programs

Given its well-characterized efficacy, safety profile, and position as the first clinically approved P-CAB, revaprazan serves as an essential reference standard for in vitro and in vivo studies aimed at developing next-generation P-CABs. Its quantitative pharmacodynamic profile, especially when compared to newer agents like tegoprazan [1], provides a clear baseline for establishing target product profiles for novel candidates seeking improved potency or duration of action.

Investigating Mechanisms of Reversible vs. Irreversible Proton Pump Inhibition

Revaprazan's reversible, K+-competitive binding mode is fundamentally distinct from the irreversible covalent binding of traditional PPIs [2]. This makes it a critical tool for research aimed at elucidating the downstream biological consequences of these different modes of enzyme inhibition, particularly concerning mucosal healing pathways (e.g., prostaglandin synthesis [3]) and cellular restitution.

Studying the Akt/NF-κB Signaling Axis in H. pylori Pathogenesis

The specific anti-inflammatory action of revaprazan, which involves the inactivation of Akt signaling and subsequent attenuation of H. pylori-induced COX-2 expression [4], makes it a valuable chemical probe. It can be used to dissect the role of acid suppression versus direct anti-inflammatory signaling in the host response to H. pylori infection, a capability not offered by all acid-suppressive compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Revaprazan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.